molecular formula C11H7ClN2O4 B1326929 (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-30-1

(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one

Cat. No. B1326929
CAS RN: 1142199-30-1
M. Wt: 266.64 g/mol
InChI Key: VDJGVYWRCWGYEV-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one” is a chemical compound with the molecular formula C11H7ClN2O4 and a molecular weight of 266.64 . It’s used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.64 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Crystallographic and Theoretical Studies

Research on isoxazol-5(4H)-ones, including derivatives like (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one, has been conducted in crystallographic and theoretical studies. For example, Brancatelli et al. (2011) investigated the crystal structure and density functional theory (DFT) calculations of similar arylidene-isoxazolone compounds. These studies aid in understanding the molecular geometry, vibrational frequencies, and potential electrostatic maps of such compounds, which are crucial for their applications in various fields (Brancatelli et al., 2011).

Green Synthesis Methods

Innovative green synthesis methods have been developed for isoxazol-5(4H)-one derivatives. For instance, Pourmousavi et al. (2018) described a green and efficient synthesis process in water, highlighting the use of environmentally friendly catalysts and solvents. This approach not only improves the sustainability of chemical synthesis but also has implications for the large-scale production of isoxazol-5(4H)-one derivatives (Pourmousavi et al., 2018).

Photonic and Optical Applications

The potential of isoxazol-5(4H)-one derivatives in photonic devices has been explored. Nair et al. (2022) studied the nonlinear optical properties of hydrazone derivatives, which are structurally related to isoxazol-5(4H)-ones. These studies are significant for the development of materials with high nonlinear optical behavior, useful in photonic applications (Nair et al., 2022).

Bioactive Compound Synthesis

Isoxazol-5(4H)-ones are integral in synthesizing bioactive compounds. Rodrigues et al. (2015) synthesized a biologically active oxazol-5(4H)-one, demonstrating the role of isoxazol-5(4H)-one derivatives in creating compounds with potential immunomodulatory and tyrosinase inhibitory activities (Rodrigues et al., 2015).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For detailed safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(4-nitrophenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4/c12-6-10-9(11(15)18-13-10)5-7-1-3-8(4-2-7)14(16)17/h1-5H,6H2/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJGVYWRCWGYEV-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=NOC2=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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